Nicotinamide, 2-anilino-N-butyl-6-methyl-
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Overview
Description
Nicotinamide, 2-anilino-N-butyl-6-methyl- is a synthetic compound that belongs to the class of nicotinamide derivatives Nicotinamide itself is a form of vitamin B3 and plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-anilino-N-butyl-6-methyl- typically involves the reaction of nicotinamide with aniline, butyl bromide, and methyl iodide under specific conditions. The process can be summarized as follows:
N-Alkylation: Nicotinamide is reacted with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl nicotinamide.
N-Methylation: The N-butyl nicotinamide is then reacted with methyl iodide to introduce the methyl group.
Anilino Substitution: Finally, the compound is reacted with aniline to introduce the anilino group, resulting in the formation of Nicotinamide, 2-anilino-N-butyl-6-methyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 2-anilino-N-butyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield nicotinamide and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Nicotinamide and other by-products.
Scientific Research Applications
Nicotinamide, 2-anilino-N-butyl-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a tool for investigating cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Nicotinamide, 2-anilino-N-butyl-6-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes.
Signal Transduction: It can modulate signal transduction pathways by affecting the activity of key signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which is a form of vitamin B3.
Nicotinamide N-methyltransferase Inhibitors: Compounds that inhibit NNMT, such as JBSNF-000028.
2-Anilino Nicotinic Acids: Derivatives with similar structures and potential biological activities.
Uniqueness
Nicotinamide, 2-anilino-N-butyl-6-methyl- stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of the anilino group, butyl chain, and methyl group enhances its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
78593-78-9 |
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Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
2-anilino-N-butyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N3O/c1-3-4-12-18-17(21)15-11-10-13(2)19-16(15)20-14-8-6-5-7-9-14/h5-11H,3-4,12H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
ACUQQUAAEJVGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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